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N-(4-Hydroxyphenyl)propanamide spectral data
NMR

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

Compound Identification and Basic Data

The table below summarizes the key identifying information for N-(4-Hydroxyphenyl)propanamide, which

is also known as Parapropamol.

Property Value

CAS Registry Number 1693-37-4 [1]

Molecular Formula CoH11NO2 [1]

IUPAC Name N-(4-hydroxyphenyl)propanamide [1]

Synonyms 4'-Hydroxypropionanilide, Parapropamol, p-Hydroxypropionanilide [1]
Molecular Weight 165.19 g/mol [1]

Appearance Pale purple solid [1]

NMR Spectral Data and Experimental Protocol
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An NMR entry for this compound is available from the Biological Magnetic Resonance Data Bank (BMRB).
The following methodology is directly sourced from that entry (BMRB ID: bmse011333) [2].

Parameter Specification

Nucleus 1H (Proton)

Spectrometer 600 MHz [2]

Frequency

Solvent DMSO (Dimethyl sulfoxide) [2]

Sample Concentration 1 mM [2]

Temperature 298 K (24.85 °C) [2]

pH 6.0 [2]

Data Accessibility Time domain data (Free Induction Decay - FID) is available for download

[2]

The experimental workflow for obtaining the NMR data can be summarized as follows:
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[Sample Preparation]

in DMSO solvent

[Adjust pH to 6.0]

Load sample into
600 MHz NMR spectrometer

[Dissolve 1mM compound]

[Set temperature to 298K]

[Acquire 1D 1H NMR spectrum]

'

Process data
(Fourier Transform)

Click to download full resolution via product page

> Experimental workflow for NMR data acquisition of N-(4-Hydroxyphenyl)propanamide, based on
BMRB entry bmse011333 [2].
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How to Access and Use the Data

For your research, the most valuable step would be to access the original data from the BMRB:

e Download the Raw Data: The BMRB entry (bmse011333) provides a link to download the time
domain data (FID file). Processing this FID with NMR software (like MestReNova, TopSpin, or
similar) will allow you to generate the spectrum yourself and perform your own analysis, including
peak picking and integration [2].

e Compare with Related Structures: The BMRB also lists a closely related compound, N-(4-
hydroxyphenyl)-3-phenylpropanamide (BMRB ID: bmse011333), which shares the same core
structure with an additional phenyl ring [3]. Examining its fully assigned spectrum could provide
valuable insights for predicting the chemical shifts of your target molecule.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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